molecular formula C12H15NO3S2 B2391583 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide CAS No. 2034548-62-2

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide

Cat. No.: B2391583
CAS No.: 2034548-62-2
M. Wt: 285.38
InChI Key: DSFWZYQKRDYJFE-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide is a synthetic small molecule featuring a benzothiophene core linked to a hydroxypropyl chain and a methanesulfonamide group. The hydroxypropyl moiety may enhance solubility, while the methanesulfonamide group is known to interact with enzyme active sites, as seen in related compounds .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S2/c1-12(14,8-13-18(2,15)16)11-7-9-5-3-4-6-10(9)17-11/h3-7,13-14H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFWZYQKRDYJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C)(C1=CC2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a crucial intermediate in synthesizing more complex organic molecules, particularly in the development of novel pharmaceuticals .

Biology

  • Antimicrobial Properties : Research indicates that derivatives of benzothiophenes exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Medicine

  • Anticancer Potential : N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide has been explored for its anticancer properties. Studies have shown that it can inhibit tumor growth in various cancer cell lines, including breast and colon cancer cells .
  • Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent, making it relevant for conditions like arthritis and other inflammatory diseases .

Industry

  • Organic Semiconductors : This compound is also being investigated for its use in developing organic semiconductors, which are crucial for electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantScavenges free radicals
AnticancerInhibits growth in breast and colon cancer cells
Anti-inflammatoryReduces inflammation markers

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Formation of BenzothiopheneCoupling/Electrophilic CyclizationBenzothiophene precursors
Hydroxypropyl IntroductionNucleophilic SubstitutionHydroxypropyl halide
Sulfonamide FormationReaction with Methanesulfonyl ChlorideMethanesulfonyl chloride

Case Study 1: Anticancer Activity

In a study published in International Journal of Molecular Sciences, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on HeLa and MCF-7 cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values ranging from 6 to 10 μM, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

A recent investigation assessed the antimicrobial efficacy of benzothiophene derivatives against multidrug-resistant strains such as K. pneumoniae and P. aeruginosa. The findings revealed that certain derivatives exhibited potent antimicrobial activity, suggesting their utility in developing new antibiotics to combat resistant infections .

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzothiophene Derivatives

Compound Molecular Formula Molecular Weight Key Functional Groups Biological Activity
Target Compound C₁₃H₁₅NO₃S₂ 329.43 g/mol Benzothiophene, hydroxypropyl, methanesulfonamide Hypothesized COX-2 inhibition (based on analogs)
Compound 1 C₁₈H₁₇N₅O₄S₃ 511.55 g/mol Benzothienopyrimidinone, thioether, methanesulfonamide COX-2, iNOS, and ICAM-1 inhibition; reduces PGE2/IL-8
Compound 9 C₂₀H₁₄F₂N₄O₃S₂ 508.47 g/mol Benzothienopyrimidinone, 2,4-difluorophenylthio Strong suppression of PGE2 and IL-8 in keratinocytes
CAS 2034359-51-6 C₂₁H₂₃N₃O₃S 397.49 g/mol Benzothiophene, ethanediamide, dimethylaminophenyl No activity data; amide group may alter target binding
Compound () C₂₄H₂₉ClN₄O₅S 552.03 g/mol Spirocyclic indole, methanesulfonamide, hydrochloride Structural complexity suggests enhanced pharmacokinetics

Pharmacological and Mechanistic Insights

Anti-Inflammatory Activity

  • Target Compound vs. Benzothienopyrimidinones (Compounds 1, 9): Compounds 1 and 9 (from ) inhibit COX-2 and iNOS in human keratinocytes and macrophages. However, the absence of a pyrimidinone ring in the target compound could diminish COX-2 affinity compared to these derivatives.
  • Role of Sulfonamide vs. Amide Groups :
    The methanesulfonamide group in the target compound and derivatives is critical for hydrogen bonding with COX-2’s catalytic pocket. In contrast, CAS 2034359-51-6 () uses an ethanediamide group, which may reduce polarity and alter binding kinetics .

Solubility and Bioavailability

  • The hydroxypropyl chain in the target compound likely enhances aqueous solubility compared to ’s thioether-linked derivatives (e.g., Compound 9 with lipophilic difluorophenyl groups). This could favor oral bioavailability but may trade off with reduced tissue penetration .

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of this compound features a benzothiophene moiety linked to a hydroxypropyl group and a methanesulfonamide functional group. This unique combination of structural elements contributes to its reactivity and biological activity.

Research indicates that the biological activity of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : The compound has shown potential in inhibiting histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to the induction of apoptosis in cancer cells, making it a candidate for cancer therapy.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, potentially useful in treating autoimmune diseases. This is attributed to its ability to modulate inflammatory pathways.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

Compound NameBiological ActivityMechanism of ActionUnique Aspects
This compoundAnti-cancer, anti-inflammatoryHDAC inhibitionContains methanesulfonamide group
Benzothiophene Derivative AAnti-cancerApoptosis inductionLacks hydroxypropyl group
Benzothiophene Derivative BAntimicrobialDisruption of bacterial membranesDifferent substituents on benzothiophene core

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cancer Treatment : In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines through HDAC inhibition. Research indicated that treatment led to a significant reduction in cell viability and increased markers of apoptosis.
  • Anti-inflammatory Effects : Animal models have shown that the compound reduces inflammation markers, suggesting its potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
  • Comparative Analysis : A comparative study with other benzothiophene derivatives indicated that this compound exhibited superior anti-cancer activity, likely due to its unique structural features that enhance binding affinity to target proteins involved in cell proliferation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide, and how are intermediates characterized?

  • Synthesis Protocol :

  • Step 1 : Condensation of 1-benzothiophen-2-yl ketone with epichlorohydrin under basic conditions to form the epoxide intermediate.
  • Step 2 : Epoxide ring-opening with methanesulfonamide in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to introduce the sulfonamide group.
  • Step 3 : Hydroxyl group retention via pH-controlled aqueous workup (neutral to mild acidic conditions) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization from ethanol.
    • Intermediate Characterization :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of epoxide opening and hydroxyl positioning.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 310.0892) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • Spectroscopic Methods :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxyl at δ ~2.5 ppm, benzothiophene aromatic protons at δ 7.1–7.8 ppm) and carbon backbone .
  • FT-IR : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹) .
    • Crystallography :
  • Single-Crystal X-ray Diffraction : SHELX software refines unit cell parameters and hydrogen-bonding networks (e.g., hydroxyl-sulfonamide interactions) .
  • Key Metrics : R-factor < 0.05, resolution ≤ 0.8 Å for high-confidence structural validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

  • Case Study : Contradictory IC₅₀ values in kinase inhibition assays.

  • Hypothesis : Solvent polarity (DMSO vs. aqueous buffer) alters compound aggregation.
  • Validation :
  • Dynamic Light Scattering (DLS) : Detect aggregates at >1% DMSO.
  • Alternative Assays : Surface plasmon resonance (SPR) for direct binding measurements without solvents .
    • Statistical Analysis : Use ANOVA to compare inter-assay variability (p < 0.05 threshold) .

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., kinases)?

  • Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Glide.
  • Target : ATP-binding pocket of PI3Kγ (PDB: 1E7U).
  • Key Interactions : Hydroxyl group forms hydrogen bonds with Lys833; benzothiophene engages in π-π stacking with Phe961 .
    • MD Simulations :
  • Conditions : 100 ns simulation in explicit solvent (CHARMM36 force field).
  • Output : Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

Methodological Notes

  • Controlled Experimental Design : Use triplicate samples and blinded analysis to minimize bias in biological assays .
  • Data Contradiction Resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve stereochemical ambiguities .

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